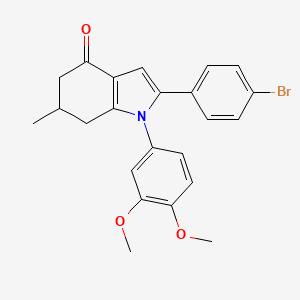

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Descripción general

Descripción

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a trihydroindol-4-one core

Métodos De Preparación

The synthesis of 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves multiple steps, typically starting with the preparation of the core indole structure. The synthetic route may include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Substituents: The bromophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Final Cyclization: The final step involves cyclization to form the trihydroindol-4-one structure, often under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.

Aplicaciones Científicas De Investigación

This compound has been studied for its various biological activities, particularly in the fields of:

-

Anticancer Research

- The indole framework is known for its anticancer properties. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl and dimethoxyphenyl groups may enhance these effects through improved interaction with biological targets.

-

Antimicrobial Activity

- Compounds containing bromophenyl and methoxy groups have shown promising antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

-

Neuroprotective Effects

- There is emerging evidence that indole derivatives can provide neuroprotective benefits. The compound's structure may allow it to interact with neurotransmitter systems or exert antioxidant effects, which are crucial in neurodegenerative disease models.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related indole derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value lower than standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various substituted indoles revealed that compounds similar to 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning on the aromatic rings for enhancing antimicrobial activity.

Case Study 3: Neuroprotective Properties

In vitro studies have shown that indole derivatives can protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals was evaluated using DPPH assays, showing a significant reduction in oxidative markers compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways.

Comparación Con Compuestos Similares

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with similar compounds such as:

3-((4-Bromophenyl)thio)-1-(3,4-dimethoxyphenyl)-1-propanone: This compound shares the bromophenyl and dimethoxyphenyl groups but differs in its core structure.

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanol: This compound has a similar substitution pattern but lacks the indole core.

1-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)ethanone: This compound also contains the bromophenyl and dimethoxyphenyl groups but has a simpler ethanone core.

The uniqueness of this compound lies in its trihydroindol-4-one core, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

The compound 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (commonly referred to as compound 1 ) is a member of the indole family, which is known for its diverse biological activities. This article provides a comprehensive analysis of the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.

Molecular Formula: C20H20BrN3O3

Molecular Weight: 462.36 g/mol

Structure: The compound features a tetrahydroindole backbone substituted with bromophenyl and dimethoxyphenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1 against various cancer cell lines. Notably:

- Breast Cancer (T47D Cell Line): Compound 1 demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Cervical Cancer (HeLa Cell Line): Similar cytotoxic effects were observed, suggesting a broad-spectrum anticancer activity.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which has been corroborated by flow cytometry and caspase activity assays .

Neuropharmacological Effects

Compound 1 has also been investigated for its neuropharmacological properties:

- Dopamine Receptor Activity: Preliminary data suggest that compound 1 may act as a selective agonist for dopamine receptors, particularly D3 receptors. This activity could have implications for treating disorders such as Parkinson's disease and schizophrenia .

- Neuroprotective Effects: In vitro studies indicate that compound 1 can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Bacterial Strains: Compound 1 exhibited inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compound 1. Variations in the substituents on the indole ring and their impact on biological efficacy have been explored:

| Substituent | Activity (D3R Agonist) | Activity (D2R Antagonist) | IC50 (nM) |

|---|---|---|---|

| 4-Methoxyphenyl | Active | Inactive | 710 ± 150 |

| 3-Methoxyphenyl | Active | Inactive | 98 ± 21 |

| Bromophenyl | Active | Moderate | TBD |

These findings emphasize the importance of specific substitutions in enhancing receptor selectivity and potency .

Case Study 1: Anticancer Efficacy

In a controlled study involving T47D breast cancer cells, treatment with compound 1 resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with higher concentrations of the compound.

Case Study 2: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of compound 1 demonstrated that pre-treatment with the compound significantly reduced neuronal death induced by oxidative stressors. This suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Step 1: Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates and optimize reaction time .

- Step 2: Adjust stoichiometric ratios of aromatic bromophenyl and dimethoxyphenyl precursors to minimize side products.

- Step 3: Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the tetrahydroindol-4-one core. Validate purity via HPLC (>95% purity threshold).

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H-NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, dimethoxyphenyl at δ 3.8–4.0 ppm) and C-NMR to verify carbonyl groups (C=O at ~200 ppm) .

- Infrared Spectroscopy (IR): Confirm the presence of key functional groups (e.g., C=O stretch at 1650–1680 cm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] calculated for CHBrNO: 448.09 Da).

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions for functionalization?

Methodological Answer:

- Design: Use Suzuki-Miyaura coupling with the bromophenyl group as a reactive site. Employ Pd(PPh) as a catalyst and aryl boronic acids to introduce substituents .

- Monitoring: Track reaction progress via F-NMR (if fluorinated boronic acids are used) or LC-MS.

- Challenge: Steric hindrance from the tetrahydroindole ring may reduce coupling efficiency. Mitigate by optimizing solvent polarity (e.g., DMF/HO mixtures) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Check: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC values for kinase inhibition may arise from variations in ATP concentrations .

- Mechanistic Profiling: Use isothermal titration calorimetry (ITC) to measure binding affinities independently, reducing reliance on indirect activity assays .

- Meta-Analysis: Compare structural analogs (e.g., chlorophenyl vs. bromophenyl derivatives) to identify substituent-specific trends in activity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Step 1: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with lower binding energy scores .

- Step 2: Use density functional theory (DFT) to calculate electron density maps of the indol-4-one core, identifying sites for electrophilic/nucleophilic modification .

- Validation: Synthesize top candidates and test via surface plasmon resonance (SPR) for experimental vs. predicted binding affinities .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biological Fluids: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation products using TLC or HPLC .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Methodological Answer:

- Library Design: Syntize derivatives with systematic substitutions (e.g., methoxy → ethoxy, bromo → iodo) on the aromatic rings.

- Assay Pipeline: Test analogs in parallel assays:

- In vitro: Enzymatic inhibition (e.g., kinase assays).

- ADME: Microsomal stability (human liver microsomes), Caco-2 permeability .

- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Q. Data-Driven Challenges

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Reference Standards: Compare with structurally validated analogs (e.g., 4H-indol-4-one derivatives) from peer-reviewed literature .

- Solvent Effects: Replicate NMR experiments in deuterated DMSO vs. CDCl to assess solvent-induced shifts .

- Collaborative Validation: Share raw spectral data (e.g., via repositories like Zenodo) for cross-lab verification.

Q. What are the limitations of current synthetic routes for scaling to gram-scale production?

Methodological Answer:

- Bottleneck Analysis: Identify low-yielding steps (e.g., cyclization to form the tetrahydroindole ring). Optimize via high-temperature microwave-assisted synthesis .

- Purification Challenges: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.

Q. Advanced Analytical Techniques

Q. How can researchers employ X-ray crystallography to resolve the compound’s conformational flexibility?

Methodological Answer:

- Crystallization: Use slow evaporation (e.g., dichloromethane/hexane) to grow single crystals.

- Data Collection: Perform high-resolution synchrotron X-ray diffraction (e.g., 0.8 Å resolution).

- Analysis: Compare torsion angles of the dimethoxyphenyl group with computational models (e.g., Mercury CSD) to identify steric constraints .

Q. What role do isotopic labeling studies play in elucidating metabolic pathways?

Methodological Answer:

- Design: Synthesize C-labeled analogs at the methyl group (6-position) or carbonyl carbon.

- Tracing: Administer to hepatocyte cultures and track metabolites via LC-C-NMR or high-resolution mass spectrometry .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrNO3/c1-14-10-20-18(21(26)11-14)13-19(15-4-6-16(24)7-5-15)25(20)17-8-9-22(27-2)23(12-17)28-3/h4-9,12-14H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMSCMQQQCPIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.